

Discovery and Development of a Novel Anti-NASH Agent: A Technical Overview

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Compound of Interest		
Compound Name:	Anti-NASH agent 2	
Cat. No.:	B15544154	Get Quote

Introduction

Non-alcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by liver steatosis, inflammation, and hepatocellular injury, with or without fibrosis. The complex pathophysiology of NASH has presented significant challenges to the development of effective therapeutics. This document outlines the discovery and development of "Anti-NASH Agent 2," a novel selective inhibitor of the ASK1-p38 signaling pathway, which plays a crucial role in the inflammatory and fibrotic processes of NASH.

Preclinical Development In Vitro Studies

Objective: To assess the inhibitory activity and selectivity of "**Anti-NASH Agent 2**" on the ASK1-p38 signaling pathway and its downstream effects on inflammatory and fibrogenic cytokine production in relevant cell lines.

Experimental Protocols:

- Enzyme-Linked Immunosorbent Assay (ELISA): Human recombinant ASK1 and p38 kinases were used to determine the IC50 of "Anti-NASH Agent 2." The assay was performed in a 96-well plate format with varying concentrations of the compound.
- Cell-Based Assays: Human hepatic stellate cells (LX-2) and hepatoma cells (HepG2) were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. The cells were



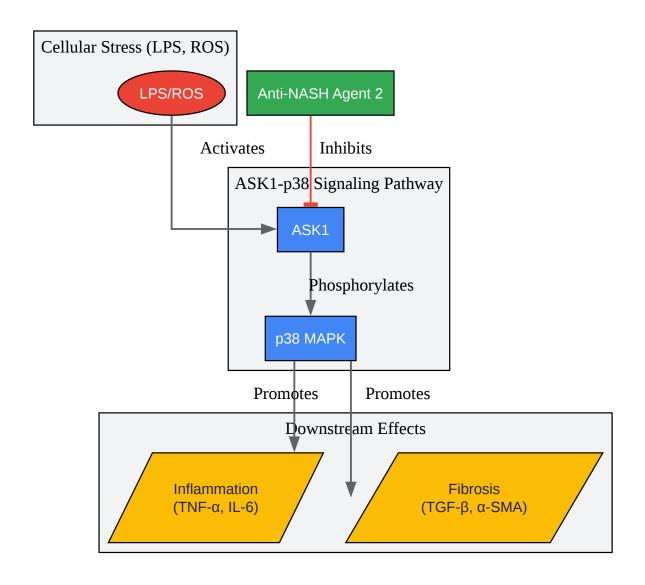
treated with "**Anti-NASH Agent 2**" at various concentrations. The levels of phosphorylated p38 (p-p38) were measured by Western blot, and the secretion of pro-inflammatory cytokines (TNF- α , IL-6) and pro-fibrotic markers (TGF- β , α -SMA) was quantified using ELISA.

Data Summary:

Parameter	"Anti-NASH Agent 2"	Control
ASK1 IC50 (nM)	15.2	>10,000
p38 IC50 (nM)	25.8	>10,000
TNF-α Reduction (%)	68.4	0
IL-6 Reduction (%)	72.1	0
TGF-β Reduction (%)	55.9	0
α-SMA Reduction (%)	61.3	0

Signaling Pathway:





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Figure 1: ASK1-p38 signaling pathway in NASH pathogenesis.

In Vivo Studies

Objective: To evaluate the efficacy of "Anti-NASH Agent 2" in a diet-induced mouse model of NASH.

Experimental Protocols:



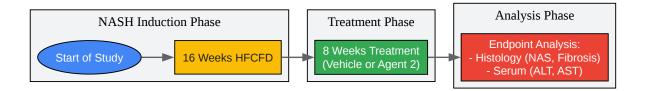


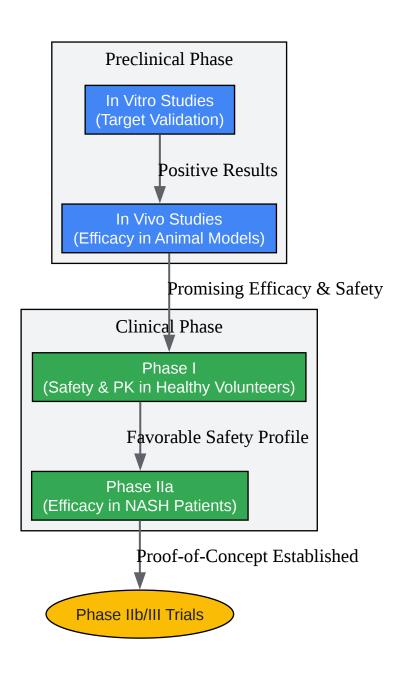


- Animal Model: C57BL/6J mice were fed a high-fat, high-cholesterol, and high-fructose diet (HFCFD) for 16 weeks to induce NASH.
- Dosing: "Anti-NASH Agent 2" was administered orally at doses of 10 mg/kg and 30 mg/kg once daily for the final 8 weeks of the HFCFD feeding.
- Endpoints: At the end of the study, liver tissues were collected for histological analysis (H&E staining for NAFLD Activity Score NAS) and Sirius Red staining for fibrosis quantification. Serum levels of ALT and AST were measured.

Experimental Workflow:







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